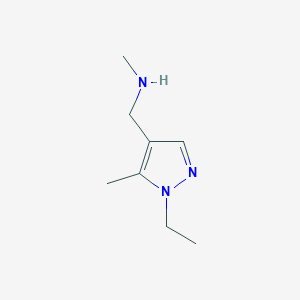

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-4-11-7(2)8(5-9-3)6-10-11/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEMPURRTUBTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428327 | |

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943106-34-1 | |

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. While specific data for this compound is not extensively published, this document synthesizes information from structurally related analogs and the broader class of pyrazole-containing molecules to offer insights into its synthesis, physicochemical properties, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and practical methodologies for working with this and similar chemical entities. The hydrochloride salt of this compound is identified by the CAS number 2322534-19-8[1].

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, serving as privileged scaffolds in the design of therapeutic agents.[2] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a highly attractive starting point for the development of novel drugs. The subject of this guide, this compound, features key substitutions that are anticipated to modulate its biological activity and properties.

Physicochemical Properties

While experimental data for the free base of this compound is scarce, its properties can be inferred from structurally similar compounds and computational predictions. The hydrochloride salt has a molecular weight of 189.69 g/mol [1]. For a closely related analog, ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine (CAS 1002651-68-4), which lacks the 5-methyl group, the following properties have been computed and provide a reasonable estimation.

| Property | Predicted Value for a Close Analog | Reference |

| Molecular Weight | 139.20 g/mol | [3] |

| XLogP3-AA | -0.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 29.9 Ų | [3] |

Synthesis and Methodologies

The synthesis of this compound can be approached through a multi-step process, leveraging established methods for the construction and functionalization of the pyrazole ring. A plausible synthetic route is outlined below, based on common organic chemistry transformations.

General Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole

-

To a solution of ethylhydrazine oxalate in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide) to generate the free ethylhydrazine.

-

To this mixture, add 2,4-pentanedione (acetylacetone) dropwise at room temperature.

-

Heat the reaction mixture at reflux for several hours to facilitate the condensation and cyclization reaction.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-ethyl-5-methyl-1H-pyrazole.

Step 2: Formylation to 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

-

In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) dropwise to form the Vilsmeier reagent.

-

To this pre-formed reagent, add a solution of 1-ethyl-5-methyl-1H-pyrazole in DMF dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and then heat to approximately 60-80 °C for several hours.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography.

Step 3: Reductive Amination to the Final Product

-

Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Add a solution of methylamine (as a solution in a solvent like THF or as the hydrochloride salt with a base).

-

Stir the mixture at room temperature for a short period to allow for imine formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

-

Continue stirring at room temperature for several hours until the reaction is complete as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain this compound.

Potential Applications in Drug Development

The pyrazole core is a key pharmacophore in a variety of therapeutic agents.[2] Its derivatives have shown promise as kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and anticancer agents.[4][5]

Kinase Inhibition

Many kinase inhibitors incorporate a substituted pyrazole ring. The ethyl and methyl groups on the pyrazole of the target compound can influence its binding to the kinase active site. The N-methylmethanamine side chain can be crucial for forming hydrogen bonds or salt bridges with amino acid residues in the ATP-binding pocket of kinases.

Caption: Role of the pyrazole scaffold in kinase inhibitor design.

Other Potential Therapeutic Areas

Given the broad biological activities of pyrazole derivatives, this compound could be investigated for its potential in other therapeutic areas, including but not limited to:

-

Anti-inflammatory activity: The pyrazole ring is a core component of some NSAIDs.

-

Anticancer properties: Certain pyrazole derivatives have demonstrated cytotoxic effects on various cancer cell lines.[5]

-

Central Nervous System (CNS) activity: The ability of small molecules to cross the blood-brain barrier can be influenced by their physicochemical properties. The predicted XLogP suggests that this compound may have the potential for CNS penetration.

Safety and Handling

Based on the GHS classification for the closely related ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine, the target compound should be handled with care.[3]

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H318: Causes serious eye damage[3]

-

H335: May cause respiratory irritation[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its synthesis, properties, and potential applications, drawing upon the extensive knowledge base of pyrazole chemistry. The proposed synthetic route and experimental protocols offer a practical starting point for researchers to synthesize and evaluate this compound for various biological activities. As with any novel chemical entity, further experimental validation of its properties and biological effects is warranted.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401. PubChem. [Link]

-

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]

-

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. [Link]

-

(1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine. PubChemLite. [Link]

Sources

- 1. 2322534-19-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. These characteristics—such as ionization state (pKa), lipophilicity (logP/D), and aqueous solubility—govern every aspect of a drug's behavior, from its absorption and distribution to its interaction with the biological target and eventual metabolism and excretion (ADME).

This technical guide provides an in-depth analysis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, a molecule featuring the versatile pyrazole scaffold. The pyrazole nucleus is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable metabolic stability and ability to participate in various biological interactions.[1][2][3] Understanding the specific physicochemical attributes of this derivative is paramount for researchers aiming to harness its therapeutic potential. We will move beyond theoretical values to detail the causality behind experimental choices and present robust, self-validating protocols for the empirical determination of its core properties.

Molecular Profile

A foundational overview of this compound provides the context for a deeper experimental investigation. The molecule's structure, containing both a tertiary amine and a pyrazole ring, immediately suggests a basic nature and the potential for hydrogen bonding, which are critical determinants of its behavior in biological systems.

| Property | Value (Predicted/Calculated) | Significance in Drug Development |

| Chemical Structure | CCN1C(=C(C=N1)CNC)C | The pyrazole core offers metabolic stability, while the secondary amine is a key site for protonation, influencing solubility and receptor interaction.[1][4] |

| Molecular Formula | C₈H₁₅N₃ | Defines the elemental composition. |

| Molecular Weight | 153.23 g/mol | Influences diffusion and transport across membranes; values <500 Da are generally favored for oral bioavailability. |

| XlogP3-AA | 0.3 | A predicted measure of lipophilicity for the neutral species. A low positive value suggests a relatively balanced hydrophilic-lipophilic character.[5] |

| Topological Polar Surface Area (TPSA) | 29.9 Ų | Predicts transport properties such as blood-brain barrier penetration. Values < 90 Ų are often associated with good CNS penetration. |

| Hydrogen Bond Donors | 1 | The secondary amine (N-H) can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | The pyrazole nitrogens and the secondary amine can act as hydrogen bond acceptors. |

Predicted values are sourced from computational models and serve as an initial guide pending experimental verification.[5]

Section 1: Ionization Constant (pKa) - The Master Switch of Physiological Behavior

Theoretical & Practical Importance

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms. For a basic compound like this compound, the secondary amine is the primary site of protonation. This ionization state is a master switch that dictates solubility, membrane permeability, and target binding affinity. For instance, the ionized form is typically more water-soluble, facilitating formulation and dissolution in the gastrointestinal tract, while the neutral form is more lipid-soluble and better able to cross cell membranes via passive diffusion.[6] Therefore, precise pKa determination is not an academic exercise; it is a critical step in predicting a drug's in vivo performance.

Experimental Determination: Potentiometric Titration

Potentiometric titration remains a gold-standard method for pKa determination due to its simplicity, low cost, and high precision.[7][8] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Protocol: Automated Potentiometric Titration

-

System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the expected range.[9]

-

Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-2 mM.[9] Purging the solution with nitrogen is recommended to displace dissolved CO₂, which can interfere with the titration of basic compounds.[9]

-

Blank Titration: First, titrate a solution containing only the ionic strength adjuster (e.g., 0.15 M KCl) with a standardized strong acid (e.g., 0.1 M HCl). This "blank" titration accounts for the titrant volume needed to change the pH of the solvent itself.

-

Sample Titration: Titrate the prepared sample solution with the same standardized 0.1 M HCl. Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both the blank and the sample.

-

The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region where the pH changes minimally.[9]

-

Alternatively, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) can be used to precisely identify the equivalence point. The pKa is the pH at half this volume.[7]

-

Causality Behind Choices:

-

Constant Ionic Strength: Using a background electrolyte like KCl minimizes changes in activity coefficients, ensuring the measured potential is directly related to the concentration of H+ ions.

-

Nitrogen Purge: Atmospheric CO₂ dissolves in water to form carbonic acid, which would consume some of the basic analyte and lead to an inaccurate pKa measurement.

-

Automated Titrator: Automation ensures precise, repeatable titrant additions and data logging, removing user variability and improving the reliability of the inflection point determination.

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (logP & logD) - The Gatekeeper of Permeability

Theoretical & Practical Importance

Lipophilicity, the "oil-loving" nature of a molecule, is a critical factor governing its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

-

logP: The ratio of the concentration of the neutral species of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[10]

-

logD: The ratio of the concentration of all species (neutral and ionized) of a compound between the organic and aqueous phases at a specific pH.

For an ionizable compound like ours, logD is the more physiologically relevant parameter. The predicted XlogP of 0.3 suggests low lipophilicity for the neutral form, but at physiological pH (e.g., 7.4), the molecule will be significantly protonated, leading to a much lower (more negative) logD value, indicating higher aqueous preference. This balance is crucial; a drug must be soluble enough to be in solution but lipophilic enough to cross membranes.[11]

Experimental Determination: The Shake-Flask Method

The shake-flask method is the traditional and most accurate technique for measuring logP/D.[10] It directly measures the partitioning of the compound between n-octanol and an aqueous buffer.

Protocol: Shake-Flask logD₇.₄ Determination

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and pre-saturate the PBS with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures the volumes of the phases do not change during the experiment.[12]

-

Compound Addition: Prepare a stock solution of the compound in the aqueous phase (PBS). Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol. The final concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Tightly cap the vial and shake it gently on an orbital shaker for a sufficient time (e.g., 2-4 hours) to reach partitioning equilibrium. Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for quantification.

-

Calculation: Calculate the logD₇.₄ using the following formula:

-

logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[10]

-

Causality Behind Choices:

-

n-Octanol: It is widely accepted as the best surrogate for the lipid bilayer of a cell membrane.

-

Pre-saturation of Solvents: This critical step prevents volume changes during the experiment due to the mutual miscibility of water and octanol, which would lead to errors in the final concentration measurements.

-

HPLC-UV Analysis: This provides a sensitive and specific method for quantifying the analyte in each phase, even at low concentrations, ensuring accurate results.[12]

Caption: Workflow for logD determination by the shake-flask method.

Section 3: Aqueous Solubility - The Foundation of Bioavailability

Theoretical & Practical Importance

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature and pH. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability, hindering formulation efforts, and complicating in vitro testing.[6][13] It is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer. It's a rapid, high-throughput method used in early discovery to flag potential issues.[14][15]

-

Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating an excess of solid compound in a buffer over a longer period (24-72 hours). It is considered the "gold standard" and is crucial for lead optimization and formulation development.[14][15]

Given the basic nature of our compound, its solubility will be highly pH-dependent, increasing significantly at lower pH values where it is fully protonated.

Experimental Determination: Kinetic Turbidimetric Solubility Assay

For early-stage assessment, a kinetic solubility assay using laser nephelometry is a fast and resource-efficient method.[16] This technique identifies the concentration at which a compound, added from a DMSO stock, begins to precipitate out of an aqueous solution.

Protocol: High-Throughput Kinetic Solubility by Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of choice (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells to minimize its co-solvent effect.

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow for precipitation.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.[16]

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells. This point marks the transition from a clear solution to a suspension.[6]

Causality Behind Choices:

-

DMSO Stock: DMSO is a strong organic solvent capable of dissolving most drug-like molecules, providing a consistent starting point for the assay.

-

Laser Nephelometry: This is a highly sensitive method for detecting the formation of fine precipitates, offering a more precise endpoint than visual inspection or simple light absorbance.[16]

-

96-Well Plate Format: This format allows for high-throughput screening of multiple compounds or conditions simultaneously, making it ideal for early drug discovery.[15]

Caption: Workflow for kinetic solubility determination by nephelometry.

Conclusion

The physicochemical properties of this compound are not static data points but rather a dynamic profile that governs its potential as a therapeutic agent. A thorough experimental determination of its pKa, logD, and aqueous solubility provides the essential data needed to build predictive models of its ADME properties. The protocols outlined in this guide represent robust, validated methods that yield reliable and reproducible data. By understanding the "why" behind each experimental step, researchers can confidently generate a high-quality physicochemical profile, enabling informed decisions in the complex, multi-parameter optimization process that defines modern drug development.

References

-

Title: Development of Methods for the Determination of pKa Values. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: LogP—Making Sense of the Value. Source: ACD/Labs. URL: [Link]

-

Title: Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Source: ACS Publications. URL: [Link]

-

Title: Experiment # 11: Spectroscopic determination of indicator pKa. Source: University of Louisiana Monroe. URL: [Link]

-

Title: Aqueous Solubility. Source: Creative Biolabs. URL: [Link]

-

Title: A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Source: ACS Publications. URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: Taylor & Francis Online. URL: [Link]

-

Title: Determination of solubility by gravimetric method: A brief review. Source: National Journal of Pharmaceutical Sciences. URL: [Link]

-

Title: Protocol for Determining pKa Using Potentiometric Titration. Source: Creative Bioarray. URL: [Link]

-

Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Source: Sygnature Discovery. URL: [Link]

-

Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Source: ECETOC. URL: [Link]

-

Title: The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Source: MDPI. URL: [Link]

-

Title: The Role of Pyrazole Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Source: Agilent. URL: [Link]

-

Title: Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Physico-chemical properties of the designed pyrazole derivatives. Source: ResearchGate. URL: [Link]

-

Title: ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Source: PubChem. URL: [Link]

-

Title: amine. Source: PubChemLite. URL: [Link]

-

Title: (1-methyl-1H-pyrazol-4-yl)methanol. Source: PubChem. URL: [Link]

-

Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Source: MDPI. URL: [Link]

-

Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Source: Springer. URL: [Link]

-

Title: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Source: PrepChem.com. URL: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - [(1-ethyl-5-methyl-1h-pyrazol-4-yl)methyl](methyl)amine (C8H15N3) [pubchemlite.lcsb.uni.lu]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. acdlabs.com [acdlabs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. agilent.com [agilent.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 16. pubs.acs.org [pubs.acs.org]

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine molecular weight

An In-Depth Technical Guide to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The document delineates its fundamental physicochemical properties, outlines a robust methodology for its synthesis and purification, and details a suite of analytical techniques for comprehensive structural elucidation and quality control. By grounding theoretical principles in practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the exploration and development of novel small molecule therapeutics.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in modern pharmacology, forming the core structural motif of numerous FDA-approved drugs.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions with biological targets.[1] Compounds incorporating the pyrazole core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

The subject of this guide, this compound, integrates this valuable pyrazole core with an N-methylmethanamine substituent. The inclusion of N-methylated amine functionalities is a well-established strategy in drug design. This modification can confer several advantageous pharmacokinetic properties, such as enhanced metabolic stability, improved membrane permeability, and modulated target-binding affinity.[2][3] This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in a research and development setting.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key physicochemical data for this compound and its common hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₈H₁₅N₃ | C₈H₁₆ClN₃ | [4] |

| Molecular Weight | 153.23 g/mol | 189.69 g/mol | [4] |

| CAS Number | Not available | 2322534-19-8 | [4] |

| Appearance | Predicted: Colorless to pale yellow oil | Solid | N/A |

| SMILES | CNCC1=C(C)N(CC)N=C1 | CNCC1=C(C)N(CC)N=C1.[H]Cl | [4] |

Synthesis and Purification Workflow

The synthesis of substituted pyrazoles is a well-trodden path in organic chemistry, offering multiple reliable routes. The following section details a logical and robust synthetic strategy for this compound, beginning with a classical pyrazole ring formation followed by functional group manipulation.

Rationale for Synthetic Strategy

The proposed synthesis employs a two-stage process. First, a Knorr-type pyrazole synthesis is used to construct the core heterocyclic ring with the necessary substituents. This is a highly reliable and well-documented transformation. The second stage involves a reductive amination, a cornerstone reaction in medicinal chemistry for installing amine groups, to introduce the N-methylmethanamine side chain.[5] This stepwise approach ensures high yields and predictable outcomes, minimizing complex purification challenges.

Synthetic Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2322534-19-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic versatility and the ability of its derivatives to engage a wide array of biological targets have cemented its importance in drug discovery. Pyrazole-based compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][2][3] This has led to the development of numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[4][5][6] This guide provides a comprehensive technical overview of the biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), foundational synthetic strategies, and the critical experimental protocols used for their evaluation. It is designed to serve as a vital resource for professionals engaged in the design and development of novel therapeutics, offering field-proven insights grounded in authoritative scientific literature.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

First described by Ludwig Knorr in 1883, pyrazole is an aromatic heterocyclic molecule with the formula C₃H₄N₂.[2] Its structure is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.[2] The unique electronic configuration of the ring, featuring a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allows for diverse molecular interactions, making it an ideal foundation for drug design.[6]

The designation of pyrazole as a "privileged structure" stems from its recurring presence in successful therapeutic agents across different biological targets.[1][4] This success is attributable to several key factors:

-

Synthetic Accessibility : The pyrazole ring can be synthesized through various reliable and scalable methods, such as the condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis) or 1,3-dipolar cycloadditions, allowing for the creation of diverse chemical libraries.[1][7]

-

Metabolic Stability : The aromatic nature of the pyrazole ring often imparts significant metabolic stability, a desirable trait for drug candidates.

-

Versatile Substitution Patterns : The pyrazole core can be functionalized at multiple positions (N-1, C-3, C-4, and C-5), enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for a specific biological target.

The journey of pyrazole derivatives from early analgesics like Antipyrine to modern targeted therapies such as the COX-2 inhibitor Celecoxib and the ALK inhibitor Crizotinib highlights the scaffold's enduring relevance and adaptability in addressing complex diseases.[5][8][9]

Spectrum of Biological Activities & Mechanisms of Action

Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities. This section explores the core therapeutic areas where these compounds have made a significant impact, focusing on their molecular mechanisms.

Anti-inflammatory & Analgesic Activity

Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[8] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation.[8][10]

-

Mechanism of Action : The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[8][9] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key therapeutic goal to reduce the gastrointestinal side effects associated with traditional NSAIDs.[8]

-

Key Examples & SAR :

-

Celecoxib : A landmark selective COX-2 inhibitor, its structure features a 1,5-diarylpyrazole core with a p-sulfonamide group on one of the phenyl rings. This sulfonamide moiety is crucial for its selectivity, as it binds to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.[8]

-

Lonazolac & Difenamizole : Other examples of pyrazole-based NSAIDs that demonstrate the scaffold's utility in developing anti-inflammatory and analgesic agents.[4][5][11]

-

-

Structure-Activity Relationship (SAR) : SAR studies reveal that substitutions at the 1, 3, and 5-positions of the pyrazole ring are critical for anti-inflammatory activity. Diarylpyrazoles, such as Celecoxib, are particularly effective. The nature and position of substituents on the aryl rings can significantly modulate both potency and COX-2 selectivity.[8][12]

Anticancer Activity

The anticancer potential of pyrazole derivatives is vast, targeting multiple hallmarks of cancer through various mechanisms.[4][13]

-

Mechanism of Action : Pyrazole derivatives exert their anticancer effects by inhibiting key proteins involved in cell cycle progression, signal transduction, and angiogenesis. Common targets include:

-

Kinase Inhibition : Many pyrazoles act as ATP-competitive inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK), which are often dysregulated in cancer.[4][13][14]

-

Tubulin Polymerization Inhibition : Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][15]

-

DNA Binding : Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with replication and transcription.[4]

-

-

Key Examples :

-

Crizotinib : An FDA-approved drug for the treatment of non-small cell lung cancer (NSCLC) that is driven by genetic rearrangements of Anaplastic Lymphoma Kinase (ALK).[6]

-

A novel pyrazole derivative showed potent cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.25 μM by inhibiting PI3 kinase.[4]

-

Other derivatives have demonstrated significant activity against various cancer cell lines, including HCT116 (colon), HepG2 (liver), and A549 (lung), with IC₅₀ values in the low micromolar range.[4][16]

-

Antimicrobial (Antibacterial & Antifungal) Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Pyrazole derivatives have emerged as a promising class of compounds in this area.[17]

-

Mechanism of Action : While the exact mechanisms can vary, pyrazole derivatives often disrupt essential microbial processes. Their activity is attributed to their ability to interfere with microbial cell wall synthesis, protein synthesis, or nucleic acid replication.

-

Key Examples :

-

Novel pyrazole-1-carbothiohydrazide derivatives have shown a broad spectrum of activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans.[9][17] One potent derivative displayed minimum inhibitory concentration (MIC) values ranging from 2.9 to 7.8 µg/mL against fungal strains, lower than the standard drug clotrimazole.[17]

-

Other synthesized pyrazoles have shown moderate to potent activity against various microorganisms, making them viable leads for new antibacterial agents.[18][19][20]

-

Anticonvulsant & CNS Activity

Epilepsy is a neurological disorder characterized by abnormal synchronous neuronal discharges.[21] Several pyrazole derivatives have been investigated for their potential to manage seizures.

-

Mechanism of Action : The anticonvulsant effects of pyrazoles are often linked to their ability to modulate CNS activity, potentially by interacting with ion channels or neurotransmitter systems to suppress excessive neuronal firing.[22][23]

-

Key Examples :

-

Newly synthesized pyrazole derivatives have shown significant anticonvulsant activity in animal models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays.[22][24]

-

One study identified a potent pyrazole derivative that not only showed strong anticonvulsant effects but also reduced levels of oxidative stress and inflammation in the brain, suggesting a multi-faceted therapeutic benefit.[22]

-

-

SAR : For CNS activity, structural features that influence a compound's ability to cross the blood-brain barrier are critical. Lipophilicity and specific substitutions on the pyrazole core, such as the 2,4-dichlorophenyl group at the 1-position, have been shown to be important for receptor binding in the brain.[25][26]

Bridging Chemistry and Biology: Synthesis and Evaluation

The translation of a chemical scaffold into a therapeutic agent requires robust synthetic methodologies and rigorous biological evaluation.

Synthetic Strategies for Biologically Active Pyrazoles

The synthesis of the pyrazole core is well-established, with several methods allowing for regioselective control and diversification. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

-

Common Synthetic Routes :

-

Cyclocondensation of 1,3-Dicarbonyl Compounds : This is a classic and widely used method where a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) reacts with a hydrazine derivative to form the pyrazole ring. This method is advantageous for its simplicity and use of readily available reagents.[1]

-

1,3-Dipolar Cycloaddition : This reaction involves the cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or alkene. It offers a high degree of regioselectivity for producing specific isomers.[1]

-

Multicomponent Reactions (MCRs) : Modern approaches often utilize MCRs where multiple starting materials react in a single pot to form complex pyrazole derivatives, offering high efficiency and atom economy.[1][7]

-

Caption: General synthetic workflow for pyrazole derivatives.

Core Experimental Protocols for Activity Screening

Evaluating the biological activity of newly synthesized pyrazole derivatives requires a cascade of in vitro and in vivo assays.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay This assay is fundamental for identifying and characterizing anti-inflammatory agents by measuring their potency and selectivity.

-

Objective : To determine the IC₅₀ values of test compounds against human COX-1 and COX-2 enzymes.

-

Principle : A colorimetric inhibitor screening assay that measures the peroxidase activity of COX. The peroxidase activity generates a colored product that can be quantified by measuring absorbance at 590 nm.

-

Methodology :

-

Reconstitute purified human recombinant COX-1 or COX-2 enzyme in Tris-HCl buffer.

-

In a 96-well plate, add buffer, heme, enzyme, and the test pyrazole derivative (at various concentrations).

-

Initiate the reaction by adding arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, co-substrate).

-

Incubate at room temperature for 5 minutes.

-

Read the absorbance at 590 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO).

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting inhibition percentage against compound concentration. A high selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is desirable.[27]

-

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay) This is a primary screening assay to assess the general cytotoxic effect of compounds on cancer cell lines.

-

Objective : To determine the GI₅₀ (concentration for 50% growth inhibition) of test compounds against a panel of human cancer cell lines (e.g., MCF-7, A549, DU145).[28][29]

-

Principle : The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

-

Methodology :

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at ~570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value.

-

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) This is a standard and widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[9][16]

-

Objective : To assess the ability of a test compound to reduce acute inflammation in a rodent model.

-

Principle : Subplantar injection of carrageenan into the rat paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

-

Methodology :

-

Fast rats overnight but allow access to water.

-

After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups relative to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[9]

-

Structure-Activity Relationship (SAR) and Drug Design Principles

Systematic modification of the pyrazole scaffold has yielded crucial insights into the structural requirements for various biological activities.

-

N1-Substitution : The substituent at the N1 position significantly influences the compound's properties. In cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at N1 was found to be optimal for high binding affinity. [25][26]For many anticancer kinase inhibitors, this position is often occupied by a larger, substituted aryl or heteroaryl group that can form key interactions in the ATP-binding pocket.

-

C3-Substitution : This position is critical for directing the molecule to its target. In COX-2 inhibitors like Celecoxib, a p-sulfonamidophenyl group at C3 or C5 is essential for selectivity. In anticancer agents, this position often bears an aryl group that can be modified to enhance potency and selectivity.

-

C4-Substitution : While often unsubstituted, functionalization at the C4 position can modulate activity. For example, introducing a methyl group can alter the conformation of adjacent aryl rings, thereby influencing receptor binding. [25]* C5-Substitution : Similar to C3, this position is crucial for establishing key interactions. In the 1,5-diarylpyrazole class of anti-inflammatory agents, the nature of the aryl group at C5 dictates potency. A p-iodophenyl group at this position in a series of cannabinoid antagonists resulted in one of the most potent compounds. [25]

Position General Observation for Activity Therapeutic Area Example N1 Large, substituted aryl groups often enhance potency. Anticancer (Kinase Inhibition), CNS C3/C5 Aryl or heteroaryl groups are common. Specific functional groups (e.g., sulfonamide) can confer selectivity. Anti-inflammatory (COX-2 Selectivity) C4 Often a proton, but small alkyl groups can be used to fine-tune conformation and potency. General | C3-Amide | A carboxamido group at this position is a key feature for cannabinoid receptor antagonists. | CNS (Cannabinoid Receptor Antagonism) |

Caption: Key structure-activity relationships for pyrazole derivatives.

Future Outlook & Emerging Trends

The field of pyrazole chemistry continues to evolve, driven by the need for more effective and safer drugs.

-

Pyrazole-Hybrids : A significant trend is the development of hybrid molecules that incorporate the pyrazole scaffold with other pharmacologically active heterocycles (e.g., thiazole, triazole). [8][16]This approach aims to create multi-target ligands that can address complex diseases like cancer and inflammation through synergistic mechanisms.

-

New Therapeutic Targets : Researchers are exploring pyrazole derivatives against novel targets, including enzymes involved in neurodegenerative diseases and viral replication. The scaffold's versatility makes it an excellent starting point for fragment-based drug design against these new targets.

-

Addressing Challenges : While promising, the development of pyrazole derivatives is not without challenges. Issues such as poor aqueous solubility, potential for off-target effects, and hepatotoxicity must be carefully addressed during the lead optimization phase. [8]Formulation strategies, such as the use of cyclodextrin complexes, are being explored to enhance bioavailability. [8] In conclusion, the pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its proven track record, combined with ongoing innovation in synthesis and biological evaluation, ensures that pyrazole derivatives will remain a critical component in the development of new medicines for the foreseeable future.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Vertex AI Search.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vertex AI Search.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.

- Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Derivatives". (n.d.). Vertex AI Search.

- Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). NIH.

- "Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks. (n.d.). Vertex AI Search.

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (n.d.). PubMed.

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022, September 5).

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Vertex AI Search.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13). ResearchGate.

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Vertex AI Search.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Vertex AI Search.

- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.

- Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. (n.d.). ACS Publications.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Vertex AI Search.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). PubMed Central.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.

- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis.

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (n.d.). PubMed.

- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate.

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.

- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. (n.d.). PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12).

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). UNK Library.

- Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (2024, December 27).

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. (n.d.). ResearchGate.

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021, March 26). ResearchGate.

- Some commercially available drugs containing pyrazole skeleton. (n.d.). ResearchGate.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Vertex AI Search.

- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (n.d.). PubMed.

- Synthesis, biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10). NIH.

- Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents | Bentham Science Publishers. (2012, September 1).

- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023, May 15). PubMed Central.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. jchr.org [jchr.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 21. wisdomlib.org [wisdomlib.org]

- 22. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benthamdirect.com [benthamdirect.com]

- 30. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Safety and Hazards of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

This guide provides a comprehensive overview of the known and potential safety and hazard information for the chemical compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine. The information presented herein is a synthesis of data from available safety data sheets of structurally similar compounds and chemical databases. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar substances.

Chemical Identification and Properties

A clear understanding of the chemical's identity is foundational to any safety assessment.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₇N₃ | - |

| Molecular Weight | 167.25 g/mol | - |

| CAS Number | 2322534-19-8 (hydrochloride salt) | [1] |

| SMILES | CCN1C=C(CNC)C(C)=N1 | - |

Note: The CAS number corresponds to the hydrochloride salt of the compound. Safety and handling precautions should be considered applicable to both the free base and its salts.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of the compound.

Hazard Identification and Classification

GHS Hazard Classification (Inferred from Analogues)

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][3] |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [3] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [3] |

Primary Adverse Effects:

-

Harmful if swallowed: Ingestion may lead to corrosive burns around the lips, mouth, and throat, and potentially cause vomiting of blood.[2]

-

Causes severe skin burns and eye damage: Direct contact can cause blistering, progressive ulceration of the skin, and permanent eye damage.[2]

-

Respiratory Irritation: Inhalation of mists or vapors can cause a burning sensation in the throat, coughing, and wheezing.[2]

Toxicological Profile (Based on Surrogate Data)

A comprehensive toxicological profile for this specific molecule has not been published. However, based on the hazard classifications of similar pyrazole-based amines, the following effects can be anticipated:

-

Acute Toxicity: The compound is likely to be harmful if ingested.[2][3]

-

Dermal and Ocular Effects: It is expected to be corrosive to the skin and eyes.[2] Progressive ulceration and permanent eye damage are significant risks upon contact.[2]

-

Inhalation: Inhalation may lead to irritation and burning sensations in the respiratory tract.[2]

-

Chronic Exposure: No data is available on the effects of chronic exposure. The potential for long-term health effects is unknown.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to assess these endpoints.

The lack of specific data necessitates a cautious approach, treating the compound as potentially having these adverse effects until proven otherwise.

Exposure Controls and Personal Protection

Given the corrosive and irritant nature of this class of compounds, stringent exposure controls are mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

An emergency eye wash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE): A risk-based approach to PPE selection is critical.

Diagram: PPE Selection Workflow

Caption: Decision tree for selecting appropriate PPE.

First-Aid Measures

Immediate action is crucial in the event of exposure.

-

If Inhaled: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

-

If Swallowed: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give them a cup of water to drink.[2] Seek immediate medical attention.[2]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Avoid all direct contact with the substance.[2]

-

Ensure there is sufficient ventilation in the handling area.[2]

-

Do not handle in a confined space.[2]

-

Avoid the formation or spread of mists in the air.[2]

Storage:

-

Store in a cool, well-ventilated area.[2]

-

Keep the container tightly closed.[2]

-

Store in the original packaging.[2]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate Personnel: Keep unnecessary and unprotected personnel from entering the area.

-

Ensure Ventilation: Ventilate the area of the leak or spill.

-

Wear Appropriate PPE: Do not attempt to clean up without suitable protective clothing, including respiratory protection.[2]

-

Containment: Contain the spillage using bunding or absorbents like dry earth or sand.[2] Do not allow the material to enter drains or rivers.[4]

-

Clean-up: Absorb the spill with an inert material and transfer it to a closable, labeled salvage container for disposal by an appropriate method.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[2] A water spray can be used to cool containers.[2]

-

Specific Hazards: The substance is corrosive.[2] In a fire, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[2]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Ecological Information

There is no specific data on the environmental fate or ecotoxicity of this compound. However, related pyrazole derivatives may cause long-lasting harmful effects to aquatic life.[6] Therefore, it is crucial to prevent this substance from entering the environment. Do not discharge into drains or rivers.[4]

References

- [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine - SAFETY DATA SHEET. (n.d.).

- 1-ethyl-5-methyl-1H-pyrazole - Safety Data Sheet - ChemicalBook. (2022-08-11).

- Safety Data Sheet - Cayman Chemical. (2025-07-08).

- 1-(1-ethyl-1H-pyrazol-4-yl)-N-methylmethanamine - Sigma-Aldrich. (n.d.).

- N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-methoxyethan-1-amine | ChemScene. (n.d.).

- Substance Information - ECHA - European Union. (2025-08-23).

- Safety Data Sheet - Fisher Scientific. (2025-12-20).

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - TCI Chemicals. (2025-06-02).

- ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem. (n.d.).

- 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet. (n.d.).

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.).

- This compound hydrochloride - BLDpharm. (n.d.).

Sources

- 1. 2322534-19-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. echa.europa.eu [echa.europa.eu]

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine mechanism of action

An In-Depth Technical Guide on the

Mechanism of Action for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel pyrazole derivative, this compound. Based on structural-activity relationship (SAR) analysis of its core components—a substituted pyrazole ring and an N-methylmethanamine side chain—we hypothesize its primary pharmacological target and downstream signaling consequences. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the experimental validation of this compound's biological activity. It details robust, self-validating experimental protocols, from initial target binding confirmation to functional cellular assays, and provides visualizations of the proposed signaling pathways and experimental workflows.

Introduction and Structural Rationale

The compound this compound is a novel synthetic small molecule. While no direct research on this specific compound is publicly available, its chemical architecture provides a strong basis for a mechanistic hypothesis. The pyrazole moiety is a "privileged structure" in medicinal chemistry, found in a wide array of pharmacologically active agents, including anti-inflammatory, antipsychotic, and analgesic drugs.[1][2][3][4] The diverse biological activities of pyrazole derivatives stem from their ability to interact with various biological targets.[2][5]

The N-methylmethanamine side chain is a critical pharmacophore in many centrally active compounds, particularly those interacting with monoaminergic systems. The presence of N-methylated amines is a key feature in many life science molecules, influencing their biological and pharmaceutical properties.[6]

Based on these structural components, we hypothesize that this compound acts as a Trace Amine-Associated Receptor 1 (TAAR1) agonist . TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission and represents a promising therapeutic target for neuropsychiatric disorders.

Proposed Mechanism of Action: TAAR1 Agonism

We propose that this compound binds to and activates TAAR1, primarily in dopaminergic and serotonergic neurons. TAAR1 activation initiates a Gαs-protein-coupled signaling cascade.

Key Mechanistic Steps:

-

Receptor Binding: The compound docks into the orthosteric binding site of the TAAR1 receptor.

-

G-Protein Coupling: Upon agonist binding, TAAR1 undergoes a conformational change, facilitating its coupling to the heterotrimeric G-protein, Gαs.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Modulation of Monoamine Transporters: PKA activation can lead to the phosphorylation of dopamine transporters (DAT) and serotonin transporters (SERT), reducing their reuptake capacity and increasing extracellular monoamine levels.

-

Ion Channel Regulation: PKA can also phosphorylate and modulate the activity of various ion channels, altering neuronal excitability.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed TAAR1-mediated signaling cascade.

Caption: Proposed TAAR1 signaling cascade upon agonist binding.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a tiered approach is necessary. The following protocols are designed to be self-validating, with each step providing the foundation for the next.

Tier 1: Target Engagement and Affinity

The initial step is to confirm that the compound physically interacts with the TAAR1 receptor.

Experiment: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for the human TAAR1 receptor.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing human TAAR1 (e.g., HEK293-hTAAR1).

-

Incubate the membranes with a known TAAR1 radioligand (e.g., [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline) at a fixed concentration.

-

Add increasing concentrations of the test compound (this compound).

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

-

Data Presentation:

| Compound | Radioligand | Receptor | IC50 (nM) | Ki (nM) |

| This compound | [³H]-rac-2-(...)-IMZ | hTAAR1 | TBD | TBD |

| Known TAAR1 Agonist (Control) | [³H]-rac-2-(...)-IMZ | hTAAR1 | TBD | TBD |

Tier 2: Functional Activity and Potency

Following confirmation of binding, the next step is to assess whether this binding leads to receptor activation.

Experiment: cAMP Functional Assay

-

Objective: To measure the potency (EC50) and efficacy (Emax) of the compound in stimulating cAMP production via TAAR1 activation.

-

Methodology:

-

Culture HEK293 cells stably expressing hTAAR1 in 96-well plates.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with increasing concentrations of the test compound.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Generate a dose-response curve and calculate the EC50 and Emax values.

-

Data Presentation:

| Compound | Assay Type | EC50 (nM) | Emax (% of Control) |

| This compound | cAMP HTRF | TBD | TBD |

| Known TAAR1 Agonist (Control) | cAMP HTRF | TBD | 100% |

Tier 3: Downstream Cellular Effects

The final validation step involves assessing the physiological consequences of TAAR1 activation in a more complex cellular system.

Experiment: Monoamine Transporter Uptake Assay

-

Objective: To determine if the compound modulates dopamine and serotonin reuptake in neuronal-like cells.

-

Methodology:

-

Culture cells endogenously or recombinantly expressing DAT or SERT (e.g., SH-SY5Y cells or transfected CHO cells).

-

Pre-incubate the cells with increasing concentrations of the test compound.

-

Add a radiolabeled monoamine substrate (e.g., [³H]-Dopamine or [³H]-Serotonin).

-

Incubate for a short period to allow for transporter-mediated uptake.

-

Wash the cells to remove extracellular radiolabel.

-

Lyse the cells and quantify the intracellular radioactivity.

-

Calculate the percent inhibition of monoamine uptake at each compound concentration.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental validation process.

Caption: Tiered experimental workflow for mechanism validation.